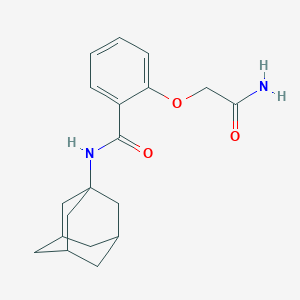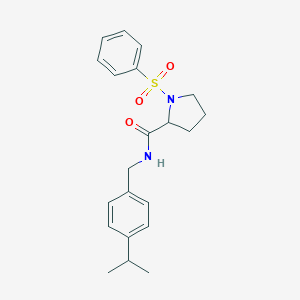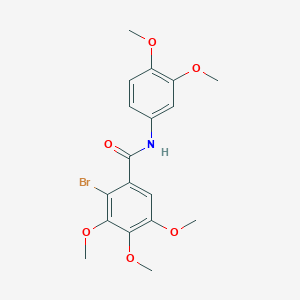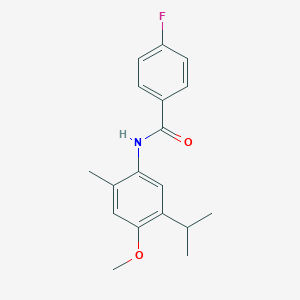![molecular formula C13H13N3O6 B300293 Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate](/img/structure/B300293.png)
Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate (DDPD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mecanismo De Acción
The mechanism of action of Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in tumor growth and inflammation. Specifically, Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in tumor invasion and metastasis. Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in response to inflammation and is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate has also been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate. One area of interest is the development of Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate-based cancer therapies, either as a standalone treatment or in combination with other drugs. Another area of interest is the investigation of Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate's potential as an anti-inflammatory agent, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully elucidate the mechanism of action of Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate and to identify potential side effects or toxicity concerns.
Métodos De Síntesis
Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate can be synthesized using a variety of methods, including the condensation of 2,4-pentanedione with 2-methyl-3,5-diaminopyridine, followed by esterification with dimethyl oxalate. Other methods involve the use of different starting materials and reaction conditions, such as the reaction of 2,4-pentanedione with 2-amino-5,6-dimethylpyridine-3-carboxylic acid, or the reaction of 2,4-pentanedione with 2-amino-3,5-dimethylpyridine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Propiedades
Nombre del producto |
Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate |
|---|---|
Fórmula molecular |
C13H13N3O6 |
Peso molecular |
307.26 g/mol |
Nombre IUPAC |
dimethyl 1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-5,6-dicarboxylate |
InChI |
InChI=1S/C13H13N3O6/c1-15-9-8(10(17)16(2)13(15)20)7(12(19)22-4)6(5-14-9)11(18)21-3/h5H,1-4H3 |
Clave InChI |
IKSRGAYNHJUUAL-UHFFFAOYSA-N |
SMILES |
CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)C(=O)OC)C(=O)OC |
SMILES canónico |
CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B300210.png)
![2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B300211.png)

![3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B300215.png)

![N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B300219.png)
![3-(2-furyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide](/img/structure/B300220.png)
![3-hydroxy-1-methyl-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B300222.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B300229.png)
![N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B300231.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B300233.png)

![2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B300235.png)
